1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione
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Overview
Description
1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in various fields, including medicine, chemistry, and industry. This compound is characterized by its unique structure, which includes an anthracene core substituted with amino, chloro, and p-tolylamino groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-dihydroxyanthraquinone and p-toluidine.
Condensation Reaction: The 1,4-dihydroxyanthraquinone is reacted with p-toluidine under specific conditions to form the desired product. This reaction involves heating the reactants in the presence of a suitable catalyst.
Purification: The product is then purified through filtration, drying, and recrystallization to obtain the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Condensation: The amino groups can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione involves its interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it can inhibit key enzymes involved in cell proliferation, such as topoisomerases and kinases . These interactions result in the induction of apoptosis and inhibition of cancer cell growth.
Comparison with Similar Compounds
1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
Mitoxantrone: A well-known anticancer agent with a similar anthraquinone core but different substituents.
Ametantrone: Another anticancer agent with structural similarities but distinct functional groups.
1,4-Bis(p-tolylamino)anthracene-9,10-dione: A compound with similar substituents but lacking the amino and chloro groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
33966-23-3 |
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Molecular Formula |
C21H15ClN2O2 |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
1-amino-2-chloro-4-(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15ClN2O2/c1-11-6-8-12(9-7-11)24-16-10-15(22)19(23)18-17(16)20(25)13-4-2-3-5-14(13)21(18)26/h2-10,24H,23H2,1H3 |
InChI Key |
BCIUGPADOHRZJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Cl |
Origin of Product |
United States |
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